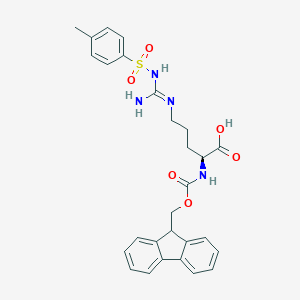

Fmoc-Arg(Tos)-OH

Vue d'ensemble

Description

Fmoc-Arg(Tos)-OH, also known as N-alpha-Fmoc-Ng-tosyl-L-arginine, is a derivative of the amino acid arginine . It is used in peptide synthesis and has been shown to inhibit HIV-1 protease (IC₅₀ 5 μM) and cathepsin D (IC₅₀ 12 μM) .

Synthesis Analysis

Fmoc-Arg(Tos)-OH is used in solid-phase peptide synthesis (SPPS). The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain can be challenging due to the formation of a fully inactive δ-lactam, which reduces yield and often results in the formation of the corresponding des-Arg peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK). This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Tos)-OH is C28H30N4O6S . It is a derivative of the amino acid arginine, with the Fmoc group protecting the alpha-amino group and the Tos group protecting the guanidino group .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Arg(Tos)-OH is one of the most widely used N-protection groups in solid- and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .

Physical And Chemical Properties Analysis

Fmoc-Arg(Tos)-OH has a molecular weight of 550.6 g/mol . It is used in peptide synthesis and is stable under acidic conditions .

Applications De Recherche Scientifique

Peptide-Based Hydrogels

“Fmoc-Arg(Tos)-OH” is used in the creation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are formed by water-swollen networks and have self-supporting features .

Drug Delivery Systems

PHGs, which include “Fmoc-Arg(Tos)-OH”, are used in drug delivery systems . They can be designed to respond to specific stimuli, which allows for the controlled release of drugs .

Diagnostic Tools for Imaging

“Fmoc-Arg(Tos)-OH” is also used in the development of diagnostic tools for imaging . PHGs can be used to create contrast agents for various imaging techniques .

Tissue Engineering

The hydrogel formed by “Fmoc-Arg(Tos)-OH” can be used in tissue engineering . The hydrogel supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Bioprinting Applications

“Fmoc-Arg(Tos)-OH” is used in bioprinting applications . The hydrogel formed by this compound can be used as a scaffold in bioprinting .

Bio-Templating

“Fmoc-Arg(Tos)-OH” and other Fmoc-modified simple biomolecules are used in bio-templating . This involves using biological structures as templates to create nano- and micro-structures .

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-Arg(Tos)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . The compound plays a crucial role in the formation and protection of peptide bonds during the synthesis process .

Mode of Action

Fmoc-Arg(Tos)-OH operates by attaching to the N-terminus of the peptide chain, acting as a temporary protecting group . This protection allows for the peptide chain to be assembled one amino acid at a time, while attached to an insoluble resin support . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA), while protecting groups on amino acid side chains are simultaneously removed .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Arg(Tos)-OH is the peptide synthesis pathway . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of peptides .

Result of Action

The result of Fmoc-Arg(Tos)-OH’s action is the successful synthesis of a peptide chain . By protecting the peptide chain during synthesis, Fmoc-Arg(Tos)-OH helps ensure that the peptide is assembled correctly and without damage .

Action Environment

The action of Fmoc-Arg(Tos)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the choice of solvent can affect the solubility of Fmoc-Arg(Tos)-OH, and thus its effectiveness in the synthesis process .

Propriétés

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Tos)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Arg(Tos)-OH in the synthesis of PPD-Arg(Tos)?

A1: Fmoc-Arg(Tos)-OH serves as a crucial building block in the synthesis of PPD-Arg(Tos). Researchers utilize it to introduce an arginine amino acid, protected with a tosyl group, to the 20(S)-protopanaxadiol (PPD) molecule. [] This modification aims to enhance the pharmacological properties of PPD, potentially improving its anti-tumor activity and pharmacokinetic profile. You can learn more about this research in the paper "The anti-tumor activity and pharmacokinetics research of PPD-Arg (Tos) by UPLC-Q/TOF-MS." []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.